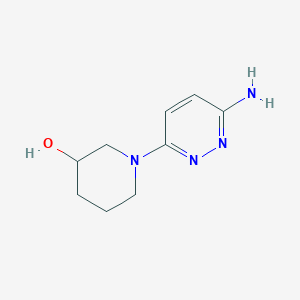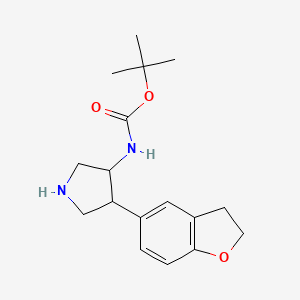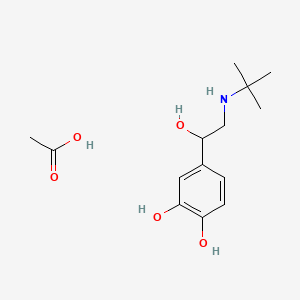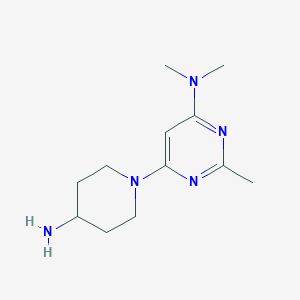
2-(Azidomethyl)-5-phenyloxazole
Overview
Description
2-(Azidomethyl)-5-phenyloxazole (2-AMPO) is an organic compound used in scientific research as a reagent and a potential therapeutic agent. It is a heterocyclic compound composed of a five-membered ring containing nitrogen, oxygen, and carbon atoms. 2-AMPO has been widely studied due to its potential applications in a variety of fields, including drug design, chemical synthesis, and biochemistry.
Scientific Research Applications
Microwave-Assisted Click Chemistry for Nucleoside Functionalization
Research has shown the synthesis of 5-(1,2,3-triazolyl)-2′-deoxyuridines using a one-step synthetic procedure via the Huisgen reaction. This involves a click reaction at the C-5 position under solvent-free microwave irradiation, using 5-Azidomethyl-2′-deoxyuridine synthesized from thymidine. These compounds have potential as analytical tools due to their fluorescence properties and applicability in Electron Paramagnetic Resonance (EPR) studies (Krim et al., 2013).
VEGFR2 Kinase Inhibitors
A series of 2-anilino-5-phenyloxazole derivatives has been identified as inhibitors of VEGFR2 kinase. The structure-activity relationship of these derivatives demonstrates their potential in inhibiting enzymatic and cellular levels of VEGFR2. These compounds have shown moderate in vivo efficacy against human colon tumor xenografts (Harris et al., 2005).
Photorearrangements of Phenyloxazoles
Studies on the photorearrangement of various aryl oxazoles, including phenyloxazoles, have classified the reactions into types A and B, involving formal interchange and exchange of positions in the oxazole ring. The study of 2-phenyloxazole under irradiation provides insights into potential pathways for chemical transformations (Maeda & Kojima, 1977).
properties
IUPAC Name |
2-(azidomethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-14-13-7-10-12-6-9(15-10)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHYMUYHNPVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)




![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)
